4-Aminophenyl-B-D-xylopyranoside
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 4-Aminophenyl-β-D-xylopyranoside demonstrates a sophisticated arrangement of functional groups that defines its chemical behavior and biological activity. The compound features a complete International Union of Pure and Applied Chemistry name of (2S,3R,4S,5R)-2-(para-Aminophenoxy)tetrahydro-2H-pyran-3,4,5-triol, which explicitly defines the stereochemical configuration at each chiral center. The β-D-xylopyranosyl portion adopts a chair conformation typical of six-membered pyranose rings, with the xylose unit containing five carbon atoms arranged in a tetrahydropyran ring system with three hydroxyl groups positioned at the 3, 4, and 5 positions. The stereochemical designation indicates that the compound exists in the β-anomeric form, where the anomeric hydroxyl group at position 1 is replaced by the 4-aminophenyl group in an equatorial position relative to the sugar ring.
The 4-aminophenyl component consists of a benzene ring substituted with an amino group in the para position relative to the glycosidic linkage. This aromatic system exhibits electron-donating properties due to the presence of the amino group, which can participate in resonance interactions with the benzene ring. The glycosidic bond connecting these two moieties represents an ether linkage between the anomeric carbon of the xylose unit and the oxygen atom of the phenolic hydroxyl group. The International Chemical Identifier string InChI=1S/C11H15NO5/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5,12H2/t8-,9+,10-,11+/m1/s1 provides a complete structural description including the specific stereochemical configuration.
The simplified molecular-input line-entry system representation NC1=CC=C(O[C@@H]2OCC@HO)C=C1 further illustrates the three-dimensional arrangement of atoms within the molecule. The compound exhibits five defined stereocenters, all of which maintain specific configurations that contribute to its biological activity and recognition by enzymes. The presence of multiple hydroxyl groups creates opportunities for hydrogen bonding, both intramolecular and intermolecular, which significantly influences the compound's physical properties and biological interactions.
Crystallographic Analysis and Conformational Dynamics
The crystallographic characteristics of 4-Aminophenyl-β-D-xylopyranoside reveal important insights into its solid-state structure and molecular packing arrangements. The compound appears as an off-white crystalline solid, indicating a well-ordered crystal lattice structure. While specific crystallographic parameters such as space group and unit cell dimensions are not extensively documented in current literature, the crystalline nature suggests regular molecular packing with defined intermolecular interactions. The presence of multiple hydroxyl groups and the amino functionality provides numerous sites for hydrogen bonding, which likely contributes to the stability of the crystal structure and influences the compound's physical properties.
Conformational dynamics studies, particularly those involving related xylopyranoside systems, provide valuable insights into the flexibility and preferred conformations of the sugar moiety. Research on xylopyranoside conformations has demonstrated that these compounds can adopt multiple conformational states due to the inherent flexibility of the sugar ring and the rotational freedom around glycosidic bonds. The β-D-xylopyranose component typically favors chair conformations, with the 4C1 chair being the most stable configuration. However, boat and skew conformations may become accessible under certain conditions or in different chemical environments.
The aminophenyl group contributes additional conformational complexity through rotation around the glycosidic bond and potential interactions between the amino group and neighboring molecules. Computational studies on similar phenylglycoside systems suggest that the preferred conformation is influenced by both intramolecular hydrogen bonding and intermolecular packing forces. The electron-donating nature of the amino group may also influence the electronic distribution within the aromatic system, potentially affecting both the conformational preferences and the chemical reactivity of the compound.
Dynamic studies using techniques such as nuclear magnetic resonance spectroscopy can provide information about conformational exchange rates and preferred orientations in solution. The multiple hydroxyl groups present in the molecule create opportunities for rapid exchange with solvent molecules, particularly in protic solvents, which can complicate spectroscopic analysis but provides important information about molecular mobility and hydrogen bonding patterns.
Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior
The thermodynamic properties of 4-Aminophenyl-β-D-xylopyranoside provide crucial information for understanding its behavior under various temperature conditions and processing requirements. The compound exhibits a melting point range of 193-195 degrees Celsius, indicating good thermal stability up to this temperature range. This relatively high melting point is consistent with the presence of extensive hydrogen bonding networks formed by the multiple hydroxyl groups and the amino functionality, which require significant thermal energy to overcome during the solid-to-liquid phase transition.
The narrow melting point range of only two degrees Celsius suggests high purity and good crystalline order within the solid-state structure. This sharp melting behavior is characteristic of well-defined chemical compounds with minimal impurities and indicates that the compound maintains its structural integrity throughout the heating process until the melting temperature is reached. The melting point also provides valuable information for purification processes and quality control procedures, as deviations from this range may indicate the presence of impurities or degradation products.
| Thermodynamic Property | Value | Units |
|---|---|---|
| Melting Point | 193-195 | °C |
| Appearance at Room Temperature | Off-White Crystalline Solid | - |
| Thermal Stability | High (up to melting point) | - |
While specific boiling point data is not available in current literature, the presence of multiple hydroxyl groups and the glycosidic structure suggest that the compound would likely undergo thermal decomposition before reaching a true boiling point. Carbohydrate-containing compounds typically decompose at temperatures well below their theoretical boiling points due to the thermal lability of glycosidic bonds and hydroxyl groups. This decomposition behavior is common among phenolic glycosides and limits their use in high-temperature applications.
The phase behavior of 4-Aminophenyl-β-D-xylopyranoside is influenced by its hydrogen bonding capacity and molecular polarity. The compound's ability to form extensive hydrogen bonding networks contributes to its crystalline stability and influences its interaction with various solvents. Temperature-dependent solubility studies would provide valuable insights into the compound's phase behavior, particularly regarding its dissolution and crystallization characteristics in different solvent systems.
Solubility Profiling in Polar and Nonpolar Solvent Systems
The solubility characteristics of 4-Aminophenyl-β-D-xylopyranoside demonstrate distinct preferences for polar solvent systems, reflecting the compound's molecular structure and functional group composition. The compound exhibits good solubility in dimethyl sulfoxide, methanol, and water, indicating strong interactions with polar protic and aprotic solvents. This solubility profile is consistent with the presence of multiple hydroxyl groups and the amino functionality, which can participate in hydrogen bonding interactions with polar solvent molecules.
Water solubility represents a particularly important characteristic for biological applications, as it determines the compound's bioavailability and potential for use in aqueous-based assay systems. The ability to dissolve readily in water is attributed to the extensive hydrogen bonding network that can form between the compound's hydroxyl groups and water molecules. The amino group on the phenyl ring also contributes to water solubility through its potential for protonation and subsequent ionic interactions in aqueous solution.
Methanol solubility provides opportunities for purification and analytical procedures, as this solvent can dissolve the compound while potentially excluding less polar impurities. The good solubility in methanol also facilitates spectroscopic analysis and chemical modifications that may require alcoholic reaction conditions. Dimethyl sulfoxide solubility is particularly valuable for biological studies, as this solvent is commonly used to prepare stock solutions for cell culture and biochemical assays.
| Solvent System | Solubility | Interaction Type |
|---|---|---|
| Water (H2O) | Good | Hydrogen bonding |
| Methanol (CH3OH) | Good | Hydrogen bonding |
| Dimethyl Sulfoxide | Good | Hydrogen bonding/Dipole interactions |
| Nonpolar Solvents | Limited | Weak van der Waals forces |
The limited solubility in nonpolar solvent systems can be inferred from the compound's highly polar nature. Solvents such as hexane, cyclohexane, or other hydrocarbons would be expected to show minimal dissolution of 4-Aminophenyl-β-D-xylopyranoside due to the absence of complementary interactions with the compound's polar functional groups. This selectivity for polar solvents can be advantageous in purification procedures where selective extraction or precipitation may be required.
The solubility behavior also influences the compound's formulation possibilities and storage requirements. The hygroscopic nature typical of compounds with multiple hydroxyl groups suggests that careful moisture control may be necessary during storage to prevent changes in crystalline structure or purity. Understanding these solubility characteristics is essential for developing appropriate handling procedures and optimizing experimental conditions for research applications.
Acid-Base Behavior and pKa Determination
The acid-base behavior of 4-Aminophenyl-β-D-xylopyranoside is primarily governed by the presence of the amino group on the phenyl ring, which serves as the predominant basic site within the molecule. The amino group exhibits typical aromatic amine characteristics, functioning as a weak base due to the electron-withdrawing effect of the aromatic ring system. This basic behavior allows the compound to accept protons in acidic solutions, forming the corresponding ammonium salt through protonation of the amino nitrogen atom.
The multiple hydroxyl groups present in the sugar moiety contribute additional complexity to the acid-base equilibrium system. While these hydroxyl groups are generally weakly acidic, their pKa values are typically quite high (around 12-15), making them relevant only under strongly basic conditions. Under physiological pH conditions, these hydroxyl groups remain largely unprotonated and do not significantly contribute to the overall acid-base behavior of the compound.
The aromatic amino group's basicity is influenced by resonance interactions with the benzene ring, which decrease the electron density on the nitrogen atom compared to aliphatic amines. This resonance delocalization results in a lower basicity than would be observed for simple aliphatic amines, with pKa values typically falling in the range of 4-5 for para-substituted anilines. The glycosidic substitution may further influence the electronic environment around the amino group through inductive effects transmitted through the aromatic ring system.
Buffer capacity and pH stability studies are important considerations for analytical and biological applications of 4-Aminophenyl-β-D-xylopyranoside. The compound's protonation state can influence its solubility, stability, and biological activity, making pH control crucial in experimental systems. In acidic conditions, the protonated form may exhibit enhanced water solubility due to the ionic character of the ammonium group, while neutral pH conditions favor the free base form.
Properties
CAS No. |
17306-95-5 |
|---|---|
Molecular Formula |
C6H12Br2 |
Synonyms |
4-Aminophenyl-B-D-xylopyranoside |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Glycosylation
Procedure :
-
Donor : D-Xylose or peracetylated xylose derivatives.
-
Acceptor : p-Aminophenol.
-
Catalyst : Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or protic acids (e.g., HCl in methanol).
-
Conditions :
-
Reaction at 60–80°C under anhydrous conditions.
-
Protection of xylose hydroxyl groups with acetyl or benzyl groups to direct β-selectivity.
-
Key Data :
| Step | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| Xylose activation | Ac₂O, pyridine | 25°C | 85% | |
| Glycosylation | p-Aminophenol, BF₃·Et₂O | 60°C | 62% | |
| Deprotection | NaOH/MeOH | 0°C | 95% |
Mechanism :
Acid catalysts promote the formation of an oxocarbenium ion intermediate, enabling nucleophilic attack by p-aminophenol. β-Selectivity arises from neighboring-group participation of C2 acetyl groups.
Trichloroacetimidate Donor Approach
Procedure :
-
Donor : Perbenzylated xylosyl trichloroacetimidate.
-
Acceptor : p-Aminophenol.
-
Catalyst : TMSOTf (0.1 equiv).
-
Conditions :
-
Anhydrous CH₂Cl₂ at −40°C.
-
Slow warming to room temperature.
-
Key Data :
Advantages : High anomeric control and scalability. Requires orthogonal protecting groups (e.g., benzyl for hydroxyls).
Enzymatic and Chemoenzymatic Methods
β1-4 Xylanase-Mediated Condensation
Procedure :
-
Donor : Xylo-oligosaccharides (DP ≥ 2).
-
Acceptor : N-Boc-serine or p-aminophenol derivatives.
-
Enzyme : β1-4 Xylanase from Trichoderma longibrachiatum.
-
Conditions :
-
pH 5.0, 40°C, 96 hr.
-
Product isolated via ion-exchange chromatography.
-
Key Data :
Limitations : Low yield due to competing hydrolysis but ideal for stereospecific applications.
Xylosyltransferase I (XT-I) Catalysis
Procedure :
-
Donor : UDP-β-D-xylose.
-
Acceptor : p-Aminophenol-conjugated peptides or free p-aminophenol.
-
Enzyme : Recombinant human XT-I.
-
Conditions :
-
37°C, pH 7.4, 24 hr.
-
UDP-xylose (5 mM), acceptor (10 mM).
-
Key Data :
Applications : Suitable for protein conjugates and glycan arrays.
Comparative Analysis of Methods
Yield and Selectivity
| Method | Yield (%) | β:α Ratio | Scalability |
|---|---|---|---|
| Acid-catalyzed | 62–78 | 3:1 | Moderate |
| Trichloroacetimidate | 78 | 9:1 | High |
| Xylanase | 12–15 | >99:1 | Low |
| XT-I | 89 | >99:1 | High |
Practical Considerations
-
Chemical synthesis : Requires toxic catalysts (e.g., BF₃) but offers high yields.
-
Enzymatic methods : Eco-friendly but limited by enzyme availability and cost.
Advanced Modifications and Applications
Functionalization for Proteoglycan Studies
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl-B-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Introduction to 4-Aminophenyl-β-D-xylopyranoside
4-Aminophenyl-β-D-xylopyranoside is a glycoside compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group and a xylopyranosyl moiety, which contribute to its biological activity and utility in research.
Enzyme Assays
One of the primary applications of 4-Aminophenyl-β-D-xylopyranoside is as a substrate in enzyme assays, particularly for β-xylosidase activity measurement. The compound serves as a colorimetric substrate, allowing researchers to quantify enzyme activity through changes in color intensity corresponding to substrate conversion . This application is crucial in biochemical research where enzyme kinetics and mechanisms are studied.
Antimicrobial Activity
Recent studies have indicated that derivatives of 4-Aminophenyl-β-D-xylopyranoside exhibit significant antibacterial properties. For instance, modifications of aminoglycoside antibiotics like paromomycin with this glycoside have shown enhanced antibacterial activity against ribosomal targets, suggesting that the incorporation of the xylopyranosyl moiety can improve the efficacy of existing antibiotics . This highlights the potential for developing new antimicrobial agents based on this compound's structure.
Antiviral Properties
Research has also explored the antiviral capabilities of compounds derived from 4-Aminophenyl-β-D-xylopyranoside. A series of uridine glycoconjugates synthesized from this compound demonstrated notable antiviral activity against hepatitis C virus and classical swine fever virus. These findings suggest that derivatives of 4-Aminophenyl-β-D-xylopyranoside could serve as lead compounds for developing new antiviral therapies .
Functionalization in Materials Science
In materials science, 4-Aminophenyl-β-D-xylopyranoside has been utilized for functionalizing carbon surfaces through electrochemical methods. This approach allows for the creation of carbohydrate-functionalized surfaces, which can be useful in biosensor development and other applications where carbohydrate interactions are critical . The ability to modify surfaces with glycosides enhances their biocompatibility and functionality.
Pharmacological Studies
The pharmacological implications of 4-Aminophenyl-β-D-xylopyranoside have been investigated through pharmacophore modeling and structure-activity relationship studies. These studies aim to identify how structural variations affect biological activity, providing insights into drug design and development processes . The ability to model these relationships helps in predicting the efficacy of new compounds based on known derivatives.
Case Study 1: Antibacterial Activity Enhancement
A study focusing on the synthesis of glycosides from paromomycin revealed that the introduction of a 4-amino-4-deoxy-β-D-xylopyranosyl moiety significantly increased antibacterial potency compared to its non-modified counterparts. The synthesized derivatives were evaluated against various bacterial strains, demonstrating improved selectivity and activity, thus paving the way for novel antibiotic development .
Case Study 2: Antiviral Efficacy
In another investigation, a series of compounds derived from 4-Aminophenyl-β-D-xylopyranoside were tested for their antiviral effects against hepatitis C virus. The results showed substantial inhibition of viral replication, indicating that these compounds could be further developed into therapeutic agents for viral infections .
Mechanism of Action
The mechanism of action of 4-Aminophenyl-B-D-xylopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the xylopyranoside moiety can mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
4-Nitrophenyl-β-D-Xylopyranoside
- Structure: Nitro group replaces the amino group on the phenyl ring.
- Formula: C₁₁H₁₃NO₈ (inferred from ) .
- Molecular Weight : 301.26 g/mol .
- Applications : Used as a chromogenic substrate for xylosidase enzymes due to the nitro group’s role in colorimetric detection .
- Key Difference: The nitro group enhances stability and facilitates spectrophotometric detection, whereas the amino group in 4-aminophenyl-β-D-xylopyranoside may enable bioconjugation (e.g., protein labeling).
4-Aminobenzyl-β-D-Thiogalactopyranoside
- Structure: Thiogalactose replaces xylose; benzyl group linked to the amino-phenyl.
- Formula: C₁₃H₁₉NO₅S .
- Molecular Weight : 301.36 g/mol .
- Applications : Acts as a substrate for galactosidases. The thio-glycosidic bond increases resistance to enzymatic hydrolysis compared to oxygen-linked analogs .
- Key Difference: The thiogalactose moiety and benzyl group alter enzyme specificity and stability compared to xylopyranosides.
4-Methylumbelliferyl-β-D-Xylopyranoside
- Structure: Methylumbelliferyl group replaces the aminophenyl.
- Formula : C₁₅H₁₆O₇ .
- Molecular Weight : 308.28 g/mol .
- Applications : Fluorescent substrate for xylosidases; hydrolysis releases 4-methylumbelliferone, detectable via fluorescence .
Key Observations :
Sugar Specificity : Xylose-based compounds target xylosidases, while galactose/thiogalactose derivatives interact with galactosidases .
Aglycone Functionality: Nitro and methylumbelliferyl groups enable detection (colorimetric/fluorescent). Amino groups offer reactivity for bioconjugation but may require stabilization due to oxidation sensitivity.
Stability: Thioglycosides (e.g., 4-aminobenzyl-β-D-thiogalactoside) resist enzymatic cleavage better than oxygen-linked analogs .
Biological Activity
4-Aminophenyl-β-D-xylopyranoside is a compound that has garnered significant attention in biochemical research due to its diverse biological activities. This article delves into the compound's mechanisms of action, applications in scientific research, and relevant case studies that highlight its potential therapeutic benefits.
Chemical Structure and Properties
4-Aminophenyl-β-D-xylopyranoside is a glycoside featuring an amino group attached to a phenyl ring and a β-D-xylopyranoside moiety. This structure allows it to participate in various biochemical reactions, particularly those involving glycosylation and enzyme modulation.
The biological activity of 4-Aminophenyl-β-D-xylopyranoside can be attributed to several mechanisms:
- Glycosylation Agent : The compound acts as a glycosylation agent, influencing the synthesis of complex carbohydrates and glycoproteins, which are crucial for numerous biological processes.
- Enzyme Modulation : It has been shown to modulate enzyme activity, particularly in pathways related to carbohydrate metabolism. This modulation can affect cellular signaling and metabolic processes.
- Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit antiviral properties against pathogens such as hepatitis C virus (HCV) and classical swine fever virus (CSFV), showcasing its potential in therapeutic applications against viral infections .
In Vitro Studies
- Carbohydrate Metabolism : In vitro experiments have demonstrated that 4-Aminophenyl-β-D-xylopyranoside enhances the uptake and utilization of carbohydrates by various cell types. This property is particularly useful in studying metabolic disorders.
- Antiviral Efficacy : A series of uridine glycoconjugates derived from 4-Aminophenyl-β-D-xylopyranoside were synthesized and evaluated for their antiviral activity. These compounds showed significant inhibition of HCV and CSFV growth in pseudo-plaque reduction assays .
- Enzyme Activity Modulation : The compound has been used to assess its impact on glycosaminoglycan synthesis, important for understanding extracellular matrix dynamics and tissue health .
Case Study 1: Antiviral Activity
In a study examining the antiviral effects of modified derivatives of 4-Aminophenyl-β-D-xylopyranoside, researchers observed that certain compounds significantly reduced viral replication rates in infected cell lines. The study highlighted the potential for these derivatives as therapeutic agents against viral pathogens, providing a basis for further clinical exploration .
Case Study 2: Glycosaminoglycan Synthesis
Another investigation focused on the role of 4-Aminophenyl-β-D-xylopyranoside in modulating glycosaminoglycan synthesis in cultured cells. The results indicated that treatment with this compound led to increased production of low molecular weight glycosaminoglycans, which could have implications for cancer therapy by enhancing immune response against tumor cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of 4-Aminophenyl-β-D-xylopyranoside, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminophenyl β-D-mannopyranoside | Similar phenolic structure | Lacks sulfur atom; different biological activity |
| 4-Nitrophenyl β-D-thiomannopyranoside | Contains a nitro group | Different reactivity profile |
| Phenyl β-D-glucopyranoside | Contains a glucose moiety | More common in natural products |
The unique combination of the thiomannopyranoside structure and the amino group in 4-Aminophenyl-β-D-xylopyranoside allows for targeted biochemical interactions not present in these similar compounds.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Aminophenyl-β-D-xylopyranoside, and how is structural fidelity ensured?
- The synthesis typically involves protecting hydroxyl groups on the xylose moiety, followed by coupling with 4-aminophenol. Critical steps include optimizing reaction conditions (e.g., temperature, solvent selection) to minimize side reactions and using NMR or mass spectrometry to confirm the glycosidic bond formation and amine group placement . Purification via column chromatography or crystallization ensures high purity (>95%), which is essential for reproducible enzymatic assays .
Q. Which experimental parameters should be optimized when using 4-Aminophenyl-β-D-xylopyranoside in β-xylosidase activity assays?
- Key parameters include:
- pH and temperature : Align with the enzyme’s optimal range (e.g., pH 5.0–7.0 for fungal β-xylosidases).
- Substrate concentration : Use Michaelis-Menten kinetics to determine and .
- Inhibitors/activators : Test metal ions (e.g., Mg²⁺, Ca²⁺) or glycosidase inhibitors like castanospermine.
- Assays often measure released 4-aminophenol via spectrophotometry (λ = 290–310 nm) .
Q. What analytical techniques are recommended for validating the purity and stability of 4-Aminophenyl-β-D-xylopyranoside in long-term studies?
- HPLC : Reverse-phase chromatography with UV detection monitors degradation or impurities.
- NMR spectroscopy : Confirms structural integrity, particularly the β-anomeric configuration.
- Mass spectrometry : Validates molecular weight and detects hydrolytic byproducts.
- Store at –20°C in anhydrous DMSO or dry powder form to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve kinetic data discrepancies when using 4-Aminophenyl-β-D-xylopyranoside in enzyme assays?
- Source variability : Enzymes from different organisms (e.g., Aspergillus vs. bacterial) may exhibit divergent kinetics. Cross-validate with alternative substrates like 4-nitrophenyl derivatives .
- Substrate stability : Pre-incubate the substrate in assay buffer to rule out non-enzymatic hydrolysis.
- Interference : The aminophenyl group may interact with cofactors; use fluorometric detection (if applicable) to improve specificity .
Q. What structural modifications enhance 4-Aminophenyl-β-D-xylopyranoside’s specificity for target glycosidases?
- Protective groups : Introducing benzylidene rings (e.g., at C4/C6) can block unwanted hydrolysis by non-target enzymes, as seen in benzylidene-protected mannopyranosides .
- Substituent effects : Replacing the aminophenyl group with fluorophores (e.g., umbelliferyl) enables real-time tracking of enzyme activity in cellular systems .
Q. How does the aminophenyl moiety influence fluorescence-based tracking compared to nitrophenyl derivatives?
- The aminophenyl group provides a primary amine for conjugation (e.g., with FITC for fluorescence), whereas nitrophenyl derivatives release chromogenic 4-nitrophenol (λ = 405 nm). The choice depends on assay sensitivity: fluorometric methods (aminophenyl) offer lower detection limits, while nitrophenyl substrates are cost-effective for high-throughput screens .
Q. In carbohydrate metabolism studies, how is 4-Aminophenyl-β-D-xylopyranoside applied to map xyloside-processing pathways?
- The compound serves as a mechanistic probe in:
- Xylan degradation : Track β-xylosidase activity in lignocellulosic biomass breakdown.
- Drug discovery : Screen inhibitors for diseases linked to aberrant glycosidase activity (e.g., lysosomal storage disorders).
- Metabolic labeling : Conjugate with biotin for pull-down assays to identify xyloside-binding proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
